![molecular formula C12H10ClN5O B3011050 N-(3-chloro-4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 1021134-35-9](/img/structure/B3011050.png)
N-(3-chloro-4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-chloro-4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a useful research compound. Its molecular formula is C12H10ClN5O and its molecular weight is 275.7. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(3-chloro-4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and as an inhibitor of specific enzymes. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse biological activities. The synthesis typically involves the cyclocondensation of appropriate precursors under various conditions, often utilizing microwave-assisted methods to enhance yield and reduce reaction time. For example, studies have reported successful syntheses using solvent-free microwave techniques, achieving yields up to 61% under optimized conditions .
This compound exhibits several mechanisms that contribute to its biological activity:
- EGFR Inhibition : The compound has been designed to inhibit the epidermal growth factor receptor (EGFR), a critical target in cancer therapy due to its role in cell proliferation and survival. In vitro studies indicate that derivatives containing this moiety can effectively inhibit EGFR activity, which is crucial for treating various cancers .
- Antitumor Activity : Various studies have demonstrated that compounds with similar structures induce apoptosis in cancer cells. For instance, related pyrazole derivatives have shown significant growth inhibition across multiple cancer cell lines, including lung and breast cancers, with IC50 values ranging from 18 to 49 µM .
- Enzyme Inhibition : The compound has also been evaluated for its ability to inhibit enzymes such as topoisomerases and kinases involved in cancer progression. This inhibition can lead to disrupted DNA replication and repair processes in cancer cells, further enhancing its therapeutic potential .
Anticancer Activity
A series of studies have focused on the anticancer properties of this compound:
- Cell Line Studies : The compound was tested against various human cancer cell lines including A549 (lung cancer), HeLa (cervical cancer), and MCF-7 (breast cancer). Results indicated significant cytotoxic effects with IC50 values ranging from 7.01 µM to 14.31 µM depending on the cell line tested .
- Mechanistic Insights : Studies suggest that the compound induces apoptosis through mitochondrial pathways and disrupts microtubule formation, leading to cell cycle arrest .
Case Studies
Several case studies highlight the efficacy of pyrazolo[3,4-d]pyrimidine derivatives:
- In Vivo Models : Animal models treated with this compound demonstrated reduced tumor growth compared to control groups. These findings support the potential for clinical applications in oncology.
- Combination Therapies : Research indicates enhanced efficacy when combined with other chemotherapeutic agents. For example, co-treatment with traditional cytotoxic drugs resulted in synergistic effects, improving overall therapeutic outcomes in preclinical models .
Comparative Analysis
The following table summarizes the biological activities and IC50 values of this compound compared to related compounds:
Wissenschaftliche Forschungsanwendungen
Case Studies
- EGFR Inhibition : Research demonstrated that derivatives of pyrazolo[3,4-d]pyrimidine, including N-(3-chloro-4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, showed significant anti-proliferative effects against various cancer cell lines. For instance, one study reported an 8.8-fold increase in the BAX/Bcl-2 ratio in treated cells, indicating enhanced apoptotic activity .
- Molecular Docking Studies : Molecular docking studies have confirmed the binding affinity of this compound to both wild-type and mutant forms of EGFR, suggesting its potential effectiveness against drug-resistant cancer variants .
Anti-inflammatory Properties
In addition to its anticancer properties, compounds similar to this compound have been investigated for anti-inflammatory effects. These compounds can inhibit inflammatory pathways, potentially offering therapeutic benefits in conditions like rheumatoid arthritis and other inflammatory disorders.
Structure-Activity Relationship (SAR)
A detailed analysis of the structure-activity relationship (SAR) reveals that modifications to the pyrazolo[3,4-d]pyrimidine scaffold can significantly influence biological activity. The presence of electron-withdrawing groups like chlorine and methoxy enhances the compound's potency against targeted receptors such as EGFR.
Substituent | Effect on Activity |
---|---|
Chlorine (Cl) | Increases binding affinity to EGFR |
Methoxy (OCH₃) | Enhances solubility and bioavailability |
Aromatic rings | Contributes to hydrophobic interactions |
Eigenschaften
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN5O/c1-19-10-3-2-7(4-9(10)13)17-11-8-5-16-18-12(8)15-6-14-11/h2-6H,1H3,(H2,14,15,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCGNVDZJYQORBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC2=NC=NC3=C2C=NN3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.